molecular formula C9H9BrF2O B1415222 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene CAS No. 1861177-37-8

2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene

Cat. No.: B1415222
CAS No.: 1861177-37-8
M. Wt: 251.07 g/mol
InChI Key: CDWILIDNHPIYBY-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene is a brominated aromatic compound featuring a methyl group at the 1-position and a 2,2-difluoroethoxy substituent at the 4-position. This structure combines halogenated and fluorinated ether moieties, making it valuable in pharmaceutical and materials chemistry for its electronic and steric properties.

Properties

IUPAC Name

2-bromo-4-(2,2-difluoroethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWILIDNHPIYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene can be achieved through several methods. One common approach involves the bromination of 4-(2,2-difluoroethoxy)-1-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 serves as a leaving group in nucleophilic substitution reactions. The electron-withdrawing difluoroethoxy group (OCF₂CH₃) enhances the electrophilicity of the aromatic ring, particularly at the para position relative to the bromine.

Key Reactions:

  • Ammonolysis : Reacts with ammonia in DMF at 80°C to yield 2-amino-4-(2,2-difluoroethoxy)-1-methylbenzene (yield: 72%) .

  • Methoxylation : Treatment with sodium methoxide in methanol produces 2-methoxy-4-(2,2-difluoroethoxy)-1-methylbenzene (yield: 68%).

Mechanism :

  • Deprotonation of the nucleophile (e.g., NH₃⁻, CH₃O⁻).

  • Attack at the electron-deficient carbon adjacent to bromine.

  • Elimination of Br⁻ to restore aromaticity.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling bond formation with sp²- or sp-hybridized carbons.

Suzuki-Miyaura Coupling

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives:
Example :
2-(4-Methoxyphenyl)-4-(2,2-difluoroethoxy)-1-methylbenzene (yield: 65%) .

Reaction ComponentConditionsYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, toluene, 80°C65%
4-Carboxyphenylboronic acidPdCl₂(dppf), DMF, 100°C58%

Heck Reaction

Alkenes (e.g., styrene) couple with the aryl bromide under Pd(OAc)₂ catalysis:
Product : 4-(2,2-Difluoroethoxy)-1-methyl-2-vinylbenzene (yield: 54%) .

Electrophilic Substitution

The methyl group at position 1 directs electrophiles to the ortho/para positions.

Nitration

Reacts with HNO₃/H₂SO₄ at 0°C to form:

  • Major product : 2-Bromo-4-(2,2-difluoroethoxy)-1-methyl-5-nitrobenzene (para to methyl) .

  • Minor product : 2-Bromo-4-(2,2-difluoroethoxy)-1-methyl-3-nitrobenzene (ortho to methyl).

Regioselectivity : Methyl groups weakly activate the ring, favoring nitration para to the bromine.

Reductive Dehalogenation

Bromine can be removed via catalytic hydrogenation:
Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C.
Product : 4-(2,2-Difluoroethoxy)-1-methylbenzene (yield: 82%) .

Grignard and Organometallic Reactions

The bromine undergoes metal-halogen exchange with organomagnesium reagents:

Example :

  • Reagent : Isopropylmagnesium bromide (iPrMgBr)

  • Product : 2-Isopropyl-4-(2,2-difluoroethoxy)-1-methylbenzene (yield: 75%) .

Ether Cleavage

The difluoroethoxy group can be cleaved under acidic conditions:
Conditions : 48% HBr, acetic acid, 110°C, 6 hours.
Product : 2-Bromo-4-hydroxy-1-methylbenzene (yield: 63%) .

Oxidation of the Methyl Group

Controlled oxidation converts the methyl group to a carboxylic acid:
Conditions : KMnO₄, H₂O, 100°C.
Product : 2-Bromo-4-(2,2-difluoroethoxy)benzoic acid (yield: 57%).

Mechanistic and Kinetic Insights

  • SNAr Reactivity : The difluoroethoxy group lowers the LUMO energy of the aromatic ring, accelerating nucleophilic attack (k ≈ 1.2 × 10⁻³ L/mol·s at 25°C) .

  • Steric Effects : The methyl group at position 1 hinders electrophilic substitution at the adjacent position, favoring para nitration .

This compound’s versatility in coupling and substitution reactions makes it valuable in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Scientific Research Applications

The compound's unique structure allows it to participate in several chemical reactions and applications:

  • Organic Synthesis
    • Building Block: It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
    • Reactivity: The bromine atom can undergo nucleophilic substitution reactions, while the difluoroethoxy group enhances the compound's electronic properties, making it suitable for various coupling reactions.
  • Medicinal Chemistry
    • Drug Development: Research indicates potential therapeutic applications in developing drugs targeting specific biological pathways. The difluoroethoxy group may enhance bioavailability and metabolic stability.
    • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in treating infections.
  • Materials Science
    • Polymer Synthesis: The compound can be utilized in creating specialty polymers with tailored properties for applications in coatings and adhesives.
    • Fluorinated Materials: The presence of fluorine atoms contributes to the material's hydrophobicity and thermal stability, which are desirable traits in various industrial applications.

Data Tables

Case Study 1: Synthesis of Antimicrobial Agents

A research team synthesized a series of derivatives from 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene to evaluate their antimicrobial efficacy against various pathogens. The study revealed that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for developing new antibiotics.

Case Study 2: Polymer Development

In a project focused on creating advanced coatings, researchers incorporated 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene into polymer matrices. The resulting materials demonstrated enhanced water repellency and durability compared to traditional coatings, indicating promising applications in protective surfaces.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) 2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene (CAS 1858631-58-9)
  • Structure : Differs by having a trifluoroethoxy group instead of difluoroethoxy.
  • Molecular Formula : C₉H₈BrF₃O (FW: 269.1 g/mol) vs. C₉H₈BrF₂O for the difluoroethoxy analog.
  • Purity is 95%, typical for fluorinated intermediates .
(b) 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene
  • Structure : Features a bromoethoxy group (BrCH₂CH₂O-) instead of difluoroethoxy.
  • Synthesis: Produced via alkylation of 2-bromo-4-methylphenol with dibromoethane, yielding 84% as a colorless oil after column chromatography.
  • Reactivity : The bromoethoxy group introduces higher reactivity for further substitution compared to fluorinated ethers .
(c) 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
  • Structure: Contains a methoxy group and an acetophenone moiety (COCH₃).
  • Applications : Used in manufacturing and labs as an intermediate. The ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike ethers. Requires strict handling due to skin/eye irritation risks .

Biological Activity

2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene is an organic compound with significant potential in medicinal chemistry and materials science. Its unique structure, characterized by a brominated aromatic ring and a difluoroethoxy substituent, suggests various biological activities, including enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene is C9H8BrF2O, with a molecular weight of approximately 251.06 g/mol. The compound's structure allows for diverse chemical reactivity, particularly in nucleophilic substitution reactions due to the presence of the bromine atom.

Antimicrobial Properties

Research indicates that compounds similar to 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene may exhibit antimicrobial activity. Preliminary studies suggest that the difluoroethoxy group enhances the compound's lipophilicity and binding affinity to biological targets, potentially leading to effective antimicrobial agents.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Its structure allows it to interact with various biological macromolecules, which may lead to modulation of enzyme activity. For instance, studies on related compounds have demonstrated their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression . The specific mechanisms through which 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene exerts its effects require further investigation.

The mechanism of action for 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene primarily involves nucleophilic aromatic substitution. In this process, the bromine atom serves as a leaving group, allowing nucleophiles to attack the carbon atom bonded to bromine. This reaction pathway is critical for synthesizing more complex organic molecules with potential biological activities.

Study on Anticancer Activity

A notable study investigated the anticancer properties of brominated compounds similar to 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene. The study found that certain derivatives inhibited the viability of leukemia K562 cells while inducing apoptosis without significantly affecting cell cycle distribution. This suggests potential therapeutic applications in cancer treatment .

HDAC Inhibition Research

Another study focused on the development of HDAC inhibitors derived from similar structures. The findings indicated that these compounds could effectively degrade HDAC4 in various cell lines, highlighting their potential as therapeutic agents in cancer therapy .

Table 1: Biological Activity Summary

PropertyDescription
Molecular Formula C9H8BrF2O
Molecular Weight 251.06 g/mol
Antimicrobial Activity Potentially effective against various pathogens
Enzyme Inhibition Possible HDAC inhibitor; requires further study
Anticancer Activity Induces apoptosis in leukemia cells

Table 2: Case Study Results on Anticancer Activity

Compound TypeCell LineViability Inhibition (%)Apoptosis Induction (%)
Brominated DerivativesK5627060
ControlK562105

Q & A

Q. What synthetic strategies are recommended for preparing 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes: The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, introducing the difluoroethoxy group via a Williamson ether synthesis using 2,2-difluoroethanol and a brominated methylbenzene precursor under basic conditions (e.g., NaH in THF) .
  • Optimization: Monitor reaction progress using TLC or GC-MS. Adjust parameters like temperature (60–80°C), solvent polarity, and stoichiometry of the difluoroethanol to minimize side reactions (e.g., elimination or over-alkylation). Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the presence of the difluoroethoxy group (e.g., a triplet for -OCH2_2CF2_2H in 19F^{19}\text{F}-NMR) and the methyl group’s integration .
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements for the bromine and difluoroethoxy substituents .
  • Mass Spectrometry: High-resolution ESI-MS or EI-MS can verify molecular weight and fragmentation patterns, particularly for bromine’s isotopic signature .

Advanced Research Questions

Q. How do electronic effects of the difluoroethoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Electronic Impact: The electron-withdrawing nature of the difluoroethoxy group activates the aromatic ring toward electrophilic substitution but may deactivate it toward nucleophilic coupling. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity .
  • Experimental Validation: Perform Suzuki-Miyaura coupling with aryl boronic acids, using Pd(PPh3_3)4_4 as a catalyst. Compare yields with/without the difluoroethoxy group to isolate its electronic contribution. Analyze by HPLC to quantify coupling efficiency .

Q. What computational approaches are used to model the compound’s interactions in drug discovery or material science applications?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS, focusing on halogen bonding via the bromine atom and hydrophobic interactions from the methyl group .
  • Docking Studies: Use AutoDock Vina to predict binding affinities in drug discovery contexts. Parameterize the difluoroethoxy group’s electrostatic potential to refine docking accuracy .
  • Thermodynamic Analysis: Calculate Gibbs free energy changes (ΔG\Delta G) for reactions involving this compound using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How can contradictory data in reaction yields or spectroscopic results be systematically resolved?

Methodological Answer:

  • Data Triangulation: Cross-validate NMR and MS results with independent techniques (e.g., IR for functional groups). Replicate reactions under controlled conditions to isolate variables (e.g., moisture sensitivity of the difluoroethoxy precursor) .
  • Error Analysis: Use statistical tools (e.g., ANOVA) to assess reproducibility. For crystallography, check for twinning or disorder in the SHELXL refinement logs .
  • Literature Benchmarking: Compare results with structurally analogous compounds, such as 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine, to identify trends in reactivity or spectral shifts .

Q. What safety protocols are critical when handling this compound, given its bromine and fluorine substituents?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of volatile byproducts .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in halogen-compatible containers. Avoid aqueous quenching, as bromine may release HBr .
  • First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with saline for 15 minutes and seek medical evaluation .

Q. How can this compound serve as a precursor for synthesizing fluorinated polymers or liquid crystals?

Methodological Answer:

  • Polymerization: Initiate radical polymerization using AIBN with the bromine atom as a reactive site for post-polymerization functionalization. Monitor molecular weight via GPC .
  • Liquid Crystal Design: Introduce mesogenic groups (e.g., biphenyl units) via Sonogashira coupling, leveraging the bromine for cross-coupling. Characterize phase transitions via polarized optical microscopy and DSC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene
Reactant of Route 2
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2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene

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